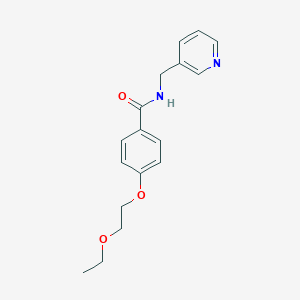

![molecular formula C18H20N2O4 B268911 N-[3-(acetylamino)phenyl]-2-(2-methoxyethoxy)benzamide](/img/structure/B268911.png)

N-[3-(acetylamino)phenyl]-2-(2-methoxyethoxy)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[3-(acetylamino)phenyl]-2-(2-methoxyethoxy)benzamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis, which is activated by an increase in the AMP/ATP ratio. A-769662 has been shown to activate AMPK in vitro and in vivo, leading to a variety of physiological and biochemical effects.

Mecanismo De Acción

N-[3-(acetylamino)phenyl]-2-(2-methoxyethoxy)benzamide activates AMPK by binding to the regulatory subunit of the enzyme, leading to allosteric activation and increased phosphorylation of downstream targets. This results in increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis, as well as decreased lipogenesis and gluconeogenesis.

Biochemical and Physiological Effects:

N-[3-(acetylamino)phenyl]-2-(2-methoxyethoxy)benzamide has been shown to have a variety of biochemical and physiological effects, including:

- Activation of AMPK and downstream targets

- Increased glucose uptake and utilization

- Increased fatty acid oxidation and mitochondrial biogenesis

- Decreased lipogenesis and gluconeogenesis

- Anti-inflammatory effects

- Anti-tumor effects

- Anti-diabetic effects

- Improved insulin sensitivity

- Reduced hepatic glucose production

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-[3-(acetylamino)phenyl]-2-(2-methoxyethoxy)benzamide has several advantages for use in lab experiments, including its high potency and specificity for AMPK activation, as well as its ability to activate AMPK in vivo. However, there are also limitations to its use, including its potential toxicity and off-target effects.

Direcciones Futuras

There are several potential future directions for research on N-[3-(acetylamino)phenyl]-2-(2-methoxyethoxy)benzamide and AMPK activation, including:

- Identification of novel AMPK activators with improved potency and specificity

- Study of the effects of AMPK activation on aging and age-related diseases

- Investigation of the role of AMPK in cancer metabolism and the development of anti-cancer therapies

- Development of AMPK-targeted therapeutics for the treatment of metabolic diseases such as diabetes and obesity.

Métodos De Síntesis

N-[3-(acetylamino)phenyl]-2-(2-methoxyethoxy)benzamide can be synthesized using a multi-step process involving several chemical reactions. The synthesis begins with the reaction of 3-nitroacetanilide with 4-methoxyphenylboronic acid in the presence of a palladium catalyst to form 3-(4-methoxyphenyl)-3-oxopropanenitrile. The nitrile group is then reduced to an amine using lithium aluminum hydride, followed by acetylation with acetic anhydride to form N-[3-(acetylamino)phenyl]-3-(4-methoxyphenyl)propanamide. The final step involves the reaction of this compound with 2-(2-methoxyethoxy)benzoyl chloride in the presence of triethylamine to form N-[3-(acetylamino)phenyl]-2-(2-methoxyethoxy)benzamide.

Aplicaciones Científicas De Investigación

N-[3-(acetylamino)phenyl]-2-(2-methoxyethoxy)benzamide has been widely used in scientific research to study the role of AMPK in various physiological and pathological conditions. It has been shown to have anti-inflammatory, anti-tumor, and anti-diabetic effects, as well as improving insulin sensitivity and reducing hepatic glucose production. N-[3-(acetylamino)phenyl]-2-(2-methoxyethoxy)benzamide has also been used to study the effects of AMPK activation on mitochondrial function, autophagy, and lipid metabolism.

Propiedades

Nombre del producto |

N-[3-(acetylamino)phenyl]-2-(2-methoxyethoxy)benzamide |

|---|---|

Fórmula molecular |

C18H20N2O4 |

Peso molecular |

328.4 g/mol |

Nombre IUPAC |

N-(3-acetamidophenyl)-2-(2-methoxyethoxy)benzamide |

InChI |

InChI=1S/C18H20N2O4/c1-13(21)19-14-6-5-7-15(12-14)20-18(22)16-8-3-4-9-17(16)24-11-10-23-2/h3-9,12H,10-11H2,1-2H3,(H,19,21)(H,20,22) |

Clave InChI |

MIBPFNIRKIKTGL-UHFFFAOYSA-N |

SMILES |

CC(=O)NC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2OCCOC |

SMILES canónico |

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2OCCOC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-fluoro-N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B268830.png)

![5-bromo-N-[3-(4-morpholinylcarbonyl)phenyl]-2-furamide](/img/structure/B268832.png)

![3-[(4-fluorobenzoyl)amino]-N-(2-furylmethyl)benzamide](/img/structure/B268839.png)

![2-fluoro-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide](/img/structure/B268840.png)

![3-[(propanoylcarbamothioyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B268841.png)

![3-{[(cyclopropylcarbonyl)carbamothioyl]amino}-N-(furan-2-ylmethyl)benzamide](/img/structure/B268842.png)

![N-(2-methoxyethyl)-4-({[(2-thienylcarbonyl)amino]carbothioyl}amino)benzamide](/img/structure/B268843.png)

![N-(tetrahydro-2-furanylmethyl)-3-({[(2-thienylcarbonyl)amino]carbothioyl}amino)benzamide](/img/structure/B268844.png)

![2-(2-chlorophenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]propanamide](/img/structure/B268845.png)

![4-[(4-fluorobenzoyl)amino]-N,N-dipropylbenzamide](/img/structure/B268846.png)

![3-[(4-fluorobenzoyl)amino]-N-propylbenzamide](/img/structure/B268847.png)

![2-fluoro-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B268849.png)

![N,N-diethyl-3-[(4-fluorobenzoyl)amino]benzamide](/img/structure/B268853.png)